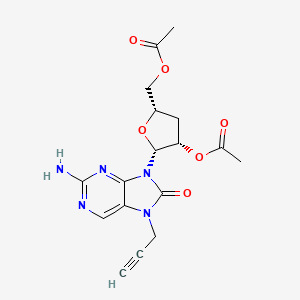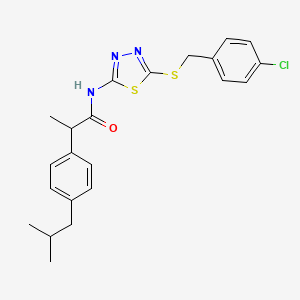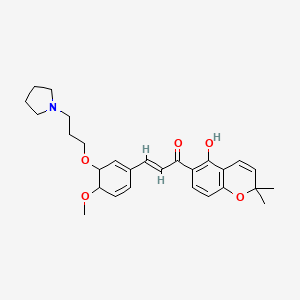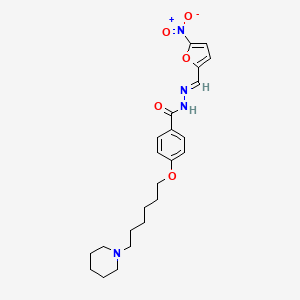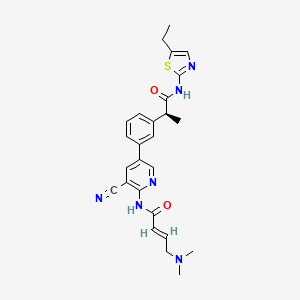
Imipramine-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imipramine-d3 (hydrochloride) is a deuterated form of imipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Imipramine-d3 replace the hydrogen atoms, making it useful in various scientific studies, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imipramine-d3 (hydrochloride) involves the incorporation of deuterium into the imipramine molecule. The process typically starts with the synthesis of imipramine, followed by the introduction of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Imipramine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is crucial in verifying the deuterium content and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Imipramine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert imipramine-d3 to its secondary amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted imipramine-d3 derivatives.
Scientific Research Applications
Imipramine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of imipramine in various samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of imipramine.
Medicine: Utilized in clinical research to understand the pharmacodynamics and pharmacokinetics of imipramine.
Industry: Applied in the quality control and validation of pharmaceutical formulations containing imipramine.
Mechanism of Action
Imipramine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar structure.
Desipramine: A metabolite of imipramine with similar pharmacological properties.
Uniqueness
Imipramine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and pharmacodynamics of imipramine.
Properties
Molecular Formula |
C19H25ClN2 |
|---|---|
Molecular Weight |
319.9 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i1D3; |
InChI Key |
XZZXIYZZBJDEEP-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


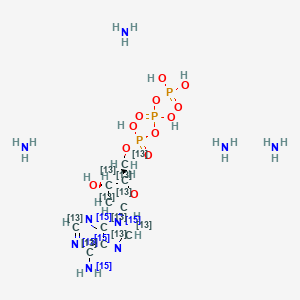
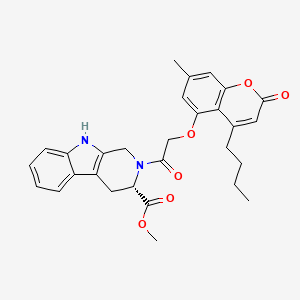
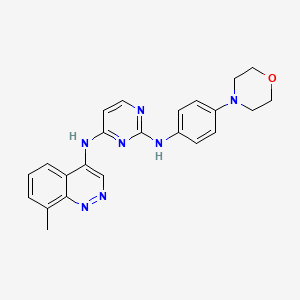

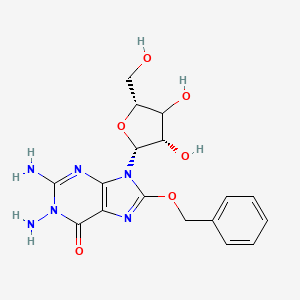
![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
